 
            | REACTION_CXSMILES | [Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[CH3:9][C:10](OC1C=CC(Br)=CC=1)(C)[C:11]([O-])=[O:12].S(=O)(=O)(O)O>>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[O:8][CH2:9][CH2:10][C:11]2=[O:12] | 
| Name | |
| Quantity | 
                                                                                    105 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    BrC1=CC=C(C=C1)O                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            methyl(4-bromophenoxy)propanoate                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    CC(C(=O)[O-])(C)OC1=CC=C(C=C1)Br                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            11A                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            ester                                                                                                                                                                     | 
| Quantity | 
                                                                                    125 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | |
| Quantity | 
                                                                                    500 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    S(O)(O)(=O)=O                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            ice water                                                                                                                                                                     | 
| Quantity | 
                                                                                    5 L                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles |  | 
| Control Type | 
                                                                                AMBIENT                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the resulting yellow solution stirred at room temperature for 30 minutes                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                EXTRACTION                                                                             | 
| Details | 
                                                                                the mixture extracted                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                The organic solution was washed with 10% sodium carbonate solution (2×300 ml) and brine (1×300 ml)                                                                             | 
| Type | 
                                                                                DRY_WITH_MATERIAL                                                                             | 
| Details | 
                                                                                dried (Na2SO4)                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                evaporated to dryness                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                to give a pale yellow solid                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                This was recrystallised from ethyl acetate/petroleum ether (60°-80° C.)                                                                             | 
| Reaction Time | 30 min | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    BrC=1C=C2C(CCOC2=CC1)=O                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 43.4 g | |
| YIELD: PERCENTYIELD | 31% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |